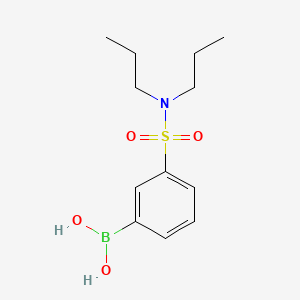

3-(Di-n-propylsulfamoyl)benzeneboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

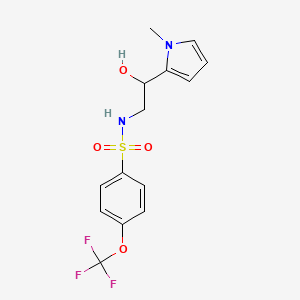

3-(Di-n-propylsulfamoyl)benzeneboronic acid is a chemical compound with the CAS Number: 1449145-31-6 . It has a linear formula of C12H20BNO4S .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The molecular weight of this compound is 285.17 . The compound should be stored in a refrigerated environment .科学的研究の応用

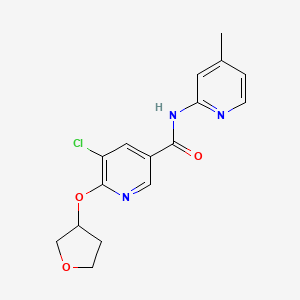

Synthesis of Nitroarenes and Nitroolefins

Nitroarenes and nitroolefins are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The use of 1,3-Disulfonic acid imidazolium nitrate {[Dsim]NO3}, a new ionic liquid and nitrating agent, facilitates the ipso-nitration of various arylboronic acids under mild conditions without cocatalysts or solvents, illustrating the versatility of boronic acids in nitration reactions (Zarei et al., 2018).

Catalysis in Organic Synthesis

Arylboronic acids, including derivatives similar to 3-(Di-n-propylsulfamoyl)benzeneboronic acid, are used in various catalytic systems for the synthesis of complex molecules. For instance, sulfonic acid functionalized imidazolium salts with FeCl3 serve as novel and efficient catalytic systems for synthesizing benzimidazoles, demonstrating the role of boronic acids in facilitating condensation reactions (Khazaei et al., 2011).

Development of Polymer and Material Science

Arylboronic acids are pivotal in the development of new materials, such as hyperbranched copolymers. The Pd-catalyzed coupling of tris(4-bromophenyl)amine and benzene-1,4-diboronic acid exemplifies the synthesis of complex polymers with potential applications in electronics and photonics (Tanaka et al., 2001).

Catalytic Carboxylation

Aryl- and alkenylboronic esters undergo carboxylation under carbon dioxide atmosphere catalyzed by rhodium complexes, providing a method for preparing benzoic acid derivatives. This highlights the utility of boronic acids in synthesizing carboxylic acids, a fundamental building block in organic synthesis (Ukai et al., 2006).

Asymmetric Synthesis

Chiral heterodisulfoxide ligands applied in rhodium-catalyzed asymmetric addition of arylboronic acids to chromenones demonstrate the application of boronic acids in enantioselective synthesis, a crucial aspect of pharmaceutical manufacturing (Han et al., 2011).

Safety and Hazards

特性

IUPAC Name |

[3-(dipropylsulfamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYSZOMJDYKRCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(CCC)CCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2847008.png)

![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)

![1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847019.png)